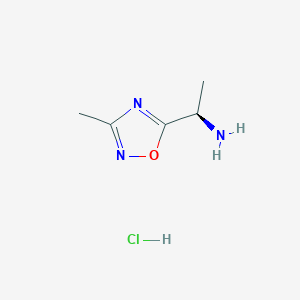
3-Amino-6-bromopicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-bromopicolinamide is a chemical compound with the linear formula C6H6BrN3O . It is used in laboratory settings and for the manufacture of substances .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H6BrN3O/c7-4-2-1-3 (8)5 (10-4)6 (9)11/h1-2H,8H2, (H2,9,11) . The molecular weight is 216.04 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 348.8±42.0 C at 760 mmHg . The compound should be stored at a temperature of 2-8 C .Applications De Recherche Scientifique
Selective Detection of Al3+ in Live Cells Imaging : A study by (Anand, Kumar, & Sahoo, 2018) developed an optical chemosensor for selective detection of Al3+. This sensor was applied to detect Al3+ in live HeLa cells, demonstrating its utility in biological and chemical sensing applications.
Intracellular Monitoring of Toxic Agents : A research by (Rasheed et al., 2019) developed a "turn-on" fluorescent sensor for detecting toxic Hg(II) and Cu(II) ions. The sensor showed potential for intracellular monitoring in live HeLa cells, highlighting its application in studying cellular responses to toxic elements.
Cobalt-Promoted Dimerization in Organic Synthesis : The research by (Grigorjeva & Daugulis, 2015) describes a method for cobalt-promoted dimerization of aminoquinoline benzamides. This process has implications in the field of organic synthesis, particularly in the synthesis of complex organic molecules.
Synthesis of Anticancer Compounds : In a study by (Nowak et al., 2014), the synthesis of 6-aminobenzo[h]quinazolinones was explored, leading to the discovery of compounds with potential anticancer activities.
Inhibition of Epidermal Growth Factor Receptor : The study by (Smaill et al., 2000) involved the synthesis of quinazoline and pyrido[3,2-d]pyrimidine derivatives as inhibitors of the epidermal growth factor receptor, which is significant in cancer research.
Methodology for Haloamidation of Olefins : A methodology for adding a bromine atom and an amide nitrogen to olefins was developed, as described by (Yeung, Gao, & Corey, 2006). This method is important in the synthesis of a wide range of compounds including amines and amino alcohols.
Synthesis of Quinoline Derivatives for Biological Applications : The work by (Hu, Zhang, & Thummel, 2003) on the Friedländer synthesis of quinoline derivatives demonstrates the potential of these compounds in biological applications.
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-6-bromopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCBUWAHPZWPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Chlorothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2923620.png)
![1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2923622.png)
methanamine](/img/structure/B2923623.png)
![5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2923624.png)


![Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2923628.png)
![6-[5-(2,3,4-Trimethoxybenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2923630.png)

![2-(3,4-Dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2923637.png)

![2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2923639.png)

![2-(3-oxobutan-2-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2923643.png)